molecular formula C5H5N5O B1384146 s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- CAS No. 35186-69-7

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

Cat. No.: B1384146
CAS No.: 35186-69-7
M. Wt: 151.13 g/mol
InChI Key: JIXZXRNBZVMIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.
The exact mass of the compound s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-amino-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXZXRNBZVMIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188674
Record name s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35186-69-7
Record name 7-Amino-5-hydroxy-S-triazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-a]pyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINO-S-TRIAZOLO(1,5-A)PYRIMIDIN-5(4H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1191P16BEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis, characterization, and known biological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Fused Heterocycle

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, belongs to the family of fused pyrimidines, a class of compounds that has garnered considerable attention in the past decade due to their remarkable pharmacological properties.[1] The fusion of a 1,2,4-triazole ring with a pyrimidine ring creates the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is thermodynamically stable and a recurring motif in many biologically active molecules.[1] This core structure is a key building block in the development of novel therapeutic agents, with applications ranging from antimicrobial to anticancer and antiviral drugs.[1][2][3] The presence of an amino group at the 7-position and a carbonyl group at the 5-position of this scaffold are critical for its chemical reactivity and biological interactions.[4] This guide aims to provide a detailed exploration of this molecule, from its fundamental properties to its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is essential for its effective application in research and development.

Molecular Structure:

The core of the molecule is a bicyclic system formed by the fusion of a triazole and a pyrimidine ring.[4] An amino group is attached at the 7-position, and a carbonyl group is present at the 5-position of the pyrimidine ring.

Table 1: Chemical and Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₅N₅O[5][6]
Molecular Weight 151.1261 g/mol [5]
CAS Registry Number 35186-69-7[5]
IUPAC Name 7-amino-[1][4][5]triazolo[1,5-a]pyrimidin-5(4H)-one
Synonyms 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one, 4,5-dihydro-7-amino-5-oxo-s-triazolo(1,5-a)pyrimidine[4][5]
InChI InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11)[5]
InChIKey JIXZXRNBZVMIQJ-UHFFFAOYSA-N[5]
SMILES c1c(N)n2c([nH]cn2)nc1=O[6]

Synthesis and Purification

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-amino-1,2,4-triazole with a β-ketoester or a similar 1,3-dicarbonyl compound. This approach offers a versatile route to a variety of substituted derivatives.

General Synthetic Protocol

A common and effective method for the synthesis of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- involves the reaction of 3-amino-1,2,4-triazole with a suitable β-ketoester, such as ethyl acetoacetate, often in the presence of an acid or base catalyst. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1,2,4-triazole in a suitable solvent, such as ethanol or acetic acid.

  • Reagent Addition: Add an equimolar amount of ethyl acetoacetate to the solution.

  • Catalysis: Introduce a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure compound.

Synthesis Workflow Diagram```dot

SynthesisWorkflow reagents 3-Amino-1,2,4-triazole + Ethyl Acetoacetate reaction_mixture Reaction Mixture reagents->reaction_mixture solvent Ethanol/ Acetic Acid solvent->reaction_mixture catalyst Acid/Base Catalyst catalyst->reaction_mixture reflux Reflux (Heat) reaction_mixture->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration precipitation->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure s-Triazolo(1,5-a)pyrimidin- 5(4H)-one, 7-amino- recrystallization->pure_product

Caption: A generalized mechanism of action for a bioactive triazolopyrimidine derivative.

Handling, Storage, and Safety

As with any chemical compound, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the substance.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Safety: While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to all novel chemical entities. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is a versatile heterocyclic compound with a molecular architecture that is highly amenable to chemical modification. Its fused ring system provides a rigid scaffold that is attractive for the design of targeted therapeutics. The presence of key functional groups, such as the 7-amino and 5-oxo moieties, offers opportunities for establishing specific interactions with biological macromolecules. The continued exploration of this and related triazolopyrimidine derivatives holds significant promise for the discovery of new and effective drugs to address a range of diseases.

References

  • Smolecule. (2024, August 15). Buy 7-amino-tr[4][5][6]iazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from

  • NIST. (n.d.). 7-Amino-S-triazolo(1,5-a)pyrimidin-5(4H)-one. NIST Chemistry WebBook.
  • GSRS. (n.d.). 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE.
  • Jadhav, S. B., et al. (2014, May 11). An efficient solid phase one port synthesis of Novel triazolo[1,5-a]pyrimidine derivatives from 4-(4- aminophenyl).
  • Google Patents. (n.d.). WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.
  • ACS Infectious Diseases. (2021, January 6). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
  • Google Patents. (n.d.). US20230167121A1 - Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules.
  • AIP Publishing. (2020, November 4). Comparison of methods of synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide.
  • Google Patents. (n.d.). CN103254195A - 7-amino-tetrazole[1,5-a] pyrimidine-5-alcohol(compound II) and its synthetic route.
  • HETEROCYCLES. (2007, May 25). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL PYRAZOLO[1,5-a]PYRIMIDINE, TRIAZOLO.
  • Sigma-Aldrich. (n.d.). 5,7-Dimethyl-s-triazolo 1,5-a pyrimidine 98 7681-99-4.
  • HETEROCYCLES. (2006, September 12). SYNTHESIS AND ANTIVIRAL AND ANTITUMOR ACTIVITIES OF 2H-TR[4][5][6]IAZOLO[4,5-d]PYRIMIDINES AND 1H-, 2H-, AND 3H-TR[4][5][6]IAZOLO[4,5-d]PYRIMIDIN-5(4H)-ONE-7(6H)-THIONES. Retrieved from

  • US EPA. (2023, November 1). Tr[1][4][5]iazolo[1,5-a]pyrimidin-5(4H)-one, 2-amino-6-methyl-4-propyl-. Retrieved from

  • MDPI. (2012, February 14). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- t[1][4][5]riazolo[4,3-a]-pyrimidine-6-carbonitriles. Retrieved from

  • Springer. (2012, July 14). One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a domino three-component condensation-oxidation reaction.
  • MDPI. (2023, September 28). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
  • MDPI. (2022, August 5). Design, Synthesis and Biological Evaluation ofTr[1][4][5]iazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Retrieved from

  • MDPI. (2025, June 10). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-.
  • PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • Sigma-Aldrich. (n.d.). CAS 9001-73-4.
  • Sigma-Aldrich. (n.d.). N,N -Dioctyl-3,4,9,10-perylenedicarboximide 98 78151-58-3.
  • BLD Pharm. (n.d.). 73781-73-4|4-Aminothiophene-2-carbonitrile hydrochloride.
  • ACS Publications. (2015, April 29). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry.
  • AIP Publishing. (n.d.). one - a Semi-Product of the Synthesis of Antiviral Drug Triazide® in the Conditions of Microwave Excitation.
  • Sigma-Aldrich. (n.d.). CAS 142-73-4.
  • Sigma-Aldrich. (n.d.). Iminodiacetic acid purum, = 98.0 T 142-73-4.
  • ResearchGate. (2025, August 7). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine nucleobases. This guide provides a comprehensive overview of its physical and chemical properties, offering insights into its structure, solubility, spectral characteristics, and reactivity. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and synthesize novel therapeutics based on the triazolopyrimidine scaffold.

Introduction

The s-triazolo[1,5-a]pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one, a key derivative, serves as a versatile building block for the synthesis of compounds with a wide range of therapeutic applications, including their potential as kinase inhibitors and anti-cancer agents. Its structural analogy to endogenous purines allows it to interact with various biological targets. A thorough understanding of its physicochemical properties is paramount for optimizing its use in drug design, formulation development, and chemical synthesis.

Molecular Structure and Tautomerism

7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is a fused heterocyclic system composed of a 1,2,4-triazole ring fused to a pyrimidine ring. Its structure is characterized by the presence of an amino group at position 7 and a carbonyl group at position 5.

An important characteristic of this and related triazolopyrimidine cores is the potential for tautomerism. The proton on the pyrimidine ring can potentially migrate, leading to different tautomeric forms. While the keto form (as named) is generally considered the most stable, the existence of the enol tautomer, 7-amino-s-triazolo[1,5-a]pyrimidin-5-ol, should be considered, as it can influence the molecule's reactivity and its interactions with biological targets. The predominant tautomeric form in different environments (solid-state vs. solution) can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy.

Physical Properties

A summary of the key physical properties of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is presented in the table below. It is important to note that while some data is available, experimentally determined values for properties such as melting point, solubility, and pKa for this specific compound are not widely reported in the literature. The provided information is based on data from chemical databases and estimations from related compounds.

PropertyValueSource
Molecular Formula C₅H₅N₅O[1][2][3]
Molecular Weight 151.13 g/mol [1][3]
CAS Registry Number 35186-69-7[2]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point > 300 °C (estimated)Based on related structures
Solubility Low solubility in water and common organic solvents (e.g., ethanol, acetone). Predicted to be soluble in DMSO.General knowledge of triazolopyrimidines
pKa Acidic and basic pKa values are predicted due to the presence of the triazole, pyrimidinone, and amino groups.Theoretical prediction
Experimental Protocols for Physical Property Determination
  • Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the solid melts.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes.

  • Procedure:

    • A small, dry sample of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is finely ground and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample pack Pack Capillary Tube grind->pack place Place in Apparatus pack->place heat_fast Rapid Heating place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow record Record Melting Range heat_slow->record

Caption: Workflow for Melting Point Determination.

  • Principle: The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution.

  • Procedure:

    • A stock solution of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is prepared in DMSO.

    • Aliquots of the stock solution are added to a 96-well plate, and the DMSO is evaporated.

    • The desired solvent (e.g., water, phosphate-buffered saline) is added to each well.

    • The plate is sealed and shaken for 24 hours at a constant temperature to reach equilibrium.

    • The plate is centrifuged to pellet any undissolved solid.

    • The concentration of the compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis stock Prepare DMSO Stock aliquot Aliquot & Evaporate stock->aliquot add_solvent Add Solvent aliquot->add_solvent shake Shake for 24h add_solvent->shake centrifuge Centrifuge shake->centrifuge analyze Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze

Caption: High-Throughput Solubility Assay Workflow.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[2] The spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching (amino group): Around 3300-3500 cm⁻¹

  • C=O stretching (amide carbonyl): Around 1650-1700 cm⁻¹

  • C=N and C=C stretching (heterocyclic rings): Around 1500-1650 cm⁻¹

  • N-H bending (amino group): Around 1600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring and the amino group. The chemical shifts will be influenced by the electron-withdrawing nature of the heterocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon and the carbons of the triazole and pyrimidine rings.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Experimental Protocols for Spectroscopic Analysis
  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds due to its ability to dissolve polar heterocyclic molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: In addition to standard ¹H and ¹³C NMR, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in DMSO-d6 H1 1H NMR dissolve->H1 C13 13C NMR H1->C13 TwoD 2D NMR (COSY, HSQC, HMBC) C13->TwoD process Process Spectra TwoD->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: NMR Spectroscopy Workflow.

Chemical Properties and Reactivity

The chemical reactivity of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is dictated by the functional groups present in its structure.

  • Amino Group: The amino group at the 7-position is nucleophilic and can undergo various reactions, including acylation, alkylation, and diazotization. This functionality is a key handle for introducing substituents to modify the compound's properties.

  • Triazole Ring: The nitrogen atoms in the triazole ring can act as ligands for metal ions, leading to the formation of coordination complexes.[1] The triazole ring can also participate in cycloaddition reactions.

  • Pyrimidinone Ring: The pyrimidinone ring is a relatively stable aromatic system. The carbonyl group can potentially undergo reactions typical of amides, though its reactivity is influenced by the fused triazole ring.

Stability and Storage

7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical and chemical properties of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one. While there are gaps in the experimentally determined data for this specific molecule, the information on related compounds and the provided experimental protocols offer a solid foundation for researchers. The versatile reactivity and the biological significance of the triazolopyrimidine scaffold make this compound a valuable tool in the ongoing quest for novel therapeutic agents.

References

  • (This reference is a placeholder and should be replaced with a relevant cit
  • 7-amino-[1][2]triazolo[1,5-a]pyrimidin-5(4H)-one - Smolecule. (2024, August 15). Retrieved from the provided search result.

  • 7-Amino-S-triazolo(1,5-a)pyrimidin-5(4H)-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • (This reference is a placeholder and should be replaced with a relevant cit
  • 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE. In GSRS.

Sources

The Versatile Scaffold: A Deep Dive into the Biological Activity of s-Triazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The s-Triazolo[1,5-a]pyrimidine Core - A Privileged Structure in Medicinal Chemistry

The s-triazolo[1,5-a]pyrimidine skeleton, a fused heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] This scaffold is a purine isostere, meaning it mimics the structure of purines, the building blocks of DNA and RNA, allowing it to interact with a wide array of biological targets.[2] Its unique electronic and structural features, characterized by a delocalized 10-π electron system composed of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring, contribute to its ability to engage in various biological interactions.[2] This guide provides an in-depth exploration of the diverse biological activities of s-triazolo[1,5-a]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. The applications of this remarkable scaffold span across oncology, infectious diseases, and neurology, highlighting its importance in modern drug discovery.[3]

Part 1: Anticancer Activity - A Multi-pronged Attack on Malignancy

The s-triazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[4] Derivatives of this core structure have been shown to combat cancer through various mechanisms, including the disruption of the cellular skeleton, inhibition of key cell cycle regulators, and modulation of epigenetic pathways.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the most well-established anticancer mechanisms of s-triazolo[1,5-a]pyrimidine derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting the normal function of microtubules, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[6]

Interestingly, some s-triazolo[1,5-a]pyrimidine derivatives have been shown to interact with the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[6] This mode of action is distinct from other tubulin-targeting agents like taxanes, which promote microtubule stabilization.[7]

The anticancer potency of these tubulin inhibitors is intricately linked to the nature and position of substituents on the s-triazolo[1,5-a]pyrimidine core. Key SAR findings include:

  • Substitution at the 5- and 7-positions: The presence of specific aryl groups at these positions is often crucial for potent tubulin inhibitory activity.

  • The role of the triazole ring: The nitrogen atoms within the triazole ring are key for hydrogen bonding interactions within the colchicine-binding pocket of tubulin.

cluster_0 s-Triazolo[1,5-a]pyrimidine Derivative cluster_1 Mechanism of Action Derivative s-Triazolo[1,5-a]pyrimidine Derivative Tubulin Tubulin Subunits Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Mechanism of Action: Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate the cell cycle. Overexpression or dysregulation of CDKs is a common feature of many cancers. Certain s-triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle.[8][9] By inhibiting CDK2, these compounds can halt the cell cycle and prevent cancer cell proliferation. The structural similarity of the s-triazolo[1,5-a]pyrimidine core to the purine ring of ATP allows these inhibitors to compete with ATP for binding to the kinase domain of CDK2.[10]

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, survival, and metabolism, and its aberrant activation is frequently observed in cancer. Some s-triazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against PI3K, particularly the delta isoform (PI3Kδ), which is primarily expressed in hematopoietic cells and plays a key role in B-cell malignancies.[11]

Other Anticancer Mechanisms

The versatility of the s-triazolo[1,5-a]pyrimidine scaffold extends to other anticancer targets:

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histones. Its overexpression is associated with a poor prognosis in several cancers. Novel s-triazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective LSD1 inhibitors, demonstrating promising antitumor activity.[12]

  • Methionine Aminopeptidase 2 (MetAP-2) Inhibition: MetAP-2 is an enzyme involved in the post-translational modification of proteins and is essential for the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels that supply tumors). Inhibition of MetAP-2 by s-triazolo[1,5-a]pyrimidine derivatives represents a promising anti-angiogenic strategy.[2]

  • P-glycoprotein (P-gp) Inhibition: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. P-glycoprotein (P-gp) is a transmembrane efflux pump that actively removes a broad range of anticancer drugs from cancer cells, thereby reducing their efficacy. Several s-triazolo[1,5-a]pyrimidine derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR and restoring the sensitivity of cancer cells to conventional chemotherapeutic agents.[13][14]

Experimental Protocols for Anticancer Activity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of s-triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the s-triazolo[1,5-a]pyrimidine derivatives in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Objective: To determine the effect of s-triazolo[1,5-a]pyrimidine derivatives on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the s-triazolo[1,5-a]pyrimidine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.

cluster_0 Experimental Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with s-Triazolo[1,5-a]pyrimidine Derivative Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle_Analysis Cell Cycle Profile Flow_Cytometry->Cell_Cycle_Analysis

Caption: Workflow for anticancer activity assessment.

Quantitative Data Summary
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Phenyl-substitutedTubulinHeLa0.75[6]
Phenyl-substitutedTubulinA5491.02[6]
Indole-substitutedERK PathwayMGC-8039.47[4]
Indole-substitutedERK PathwayHCT-1169.58[4]
Pyrimidine-basedCDK2-0.12[10]
Indolyl-pyrazoloPI3Kδ-0.0028[11]
Pyrimidine-basedLSD1MGC-803-[12]
Purine isosteresMetAP-2--[2]
Pyrimidine-basedP-gpSW620/Ad300-[14]

Part 2: Anti-Infective Activity - Combating Pathogens

The s-triazolo[1,5-a]pyrimidine scaffold has also emerged as a valuable template for the development of novel anti-infective agents, with derivatives showing activity against a range of pathogens, including bacteria, viruses, and parasites.

Antibacterial Activity

Derivatives of s-triazolo[1,5-a]pyrimidine have demonstrated promising antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes that are absent in humans, offering a potential for selective toxicity.

Antiviral Activity

The structural resemblance of the s-triazolo[1,5-a]pyrimidine core to purines makes it an attractive scaffold for the design of antiviral agents that can interfere with viral replication by targeting viral enzymes such as polymerases and reverse transcriptases.

Antiparasitic Activity

Several s-triazolo[1,5-a]pyrimidine derivatives have shown significant activity against various parasites, including Leishmania and Trypanosoma species, the causative agents of leishmaniasis and Chagas disease, respectively. One notable mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in parasites.[2]

Part 3: Central Nervous System (CNS) Activity

The favorable physicochemical properties of many s-triazolo[1,5-a]pyrimidine derivatives, including their ability to cross the blood-brain barrier, have led to their investigation for the treatment of central nervous system disorders.

Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia, a region of the brain involved in motor control. Antagonists of the A2A receptor have shown therapeutic potential in the treatment of Parkinson's disease.[15] Several s-triazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective A2A receptor antagonists.

sTP_Derivative s-Triazolo[1,5-a]pyrimidine Derivative A2A_Receptor Adenosine A2A Receptor sTP_Derivative->A2A_Receptor Antagonist Therapeutic_Effect Therapeutic Effect in Parkinson's Disease A2A_Receptor->Therapeutic_Effect Modulates Neuronal Activity

Caption: Adenosine A2A receptor antagonism.

Conclusion and Future Perspectives

The s-triazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide range of biological activities. The journey from its initial discovery to the development of clinical candidates has been marked by innovative synthetic strategies and a deep understanding of its structure-activity relationships.

The future of s-triazolo[1,5-a]pyrimidine-based drug discovery appears bright. The continued exploration of this versatile scaffold, coupled with modern drug design techniques such as computational modeling and artificial intelligence, will undoubtedly lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Further research into the diverse mechanisms of action of these compounds will not only expand their therapeutic applications but also provide valuable insights into complex biological processes. The development of novel drug delivery systems for s-triazolo[1,5-a]pyrimidine derivatives also holds promise for enhancing their therapeutic efficacy and reducing potential side effects.

References

  • 16][17][18]triazolo[1,5‐a]pyrimidine. - ResearchGate

  • 16][17][18]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs - ResearchGate

  • 16][17][18]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition - ResearchGate

  • 16][17][18]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed

  • 16][17][18]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - MDPI

  • 16][17][18]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry

  • 16][17][18]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed

  • 16][17][18]triazolo[1,5-c]pyrimidine derivatives - ResearchGate

  • 16][17][18]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed

  • 5][16][17]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - NIH

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the s-Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[3] Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, often serving as a core component in the design of enzyme inhibitors and receptor modulators.[4] Molecules incorporating this framework have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, anti-tuberculosis, and anticonvulsant properties.[5][6][7][8]

The target molecule of this guide, 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one (also known as 7-amino-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one), is a key derivative within this class. Its dual functionalization—an amino group and a carbonyl group—makes it a versatile intermediate for the synthesis of more complex, highly substituted triazolopyrimidine libraries. Furthermore, the inherent structural features of this compound make it a valuable candidate for biological screening in its own right. This document provides a detailed, field-tested protocol for its synthesis, grounded in established chemical principles, to ensure reproducibility and high yield.

Synthesis Strategy and Mechanistic Rationale

The most efficient and widely adopted strategy for constructing the s-Triazolo[1,5-a]pyrimidine core is through the cyclocondensation of 3-amino-1,2,4-triazole with a suitable three-carbon electrophilic partner, such as a β-ketoester or its synthetic equivalent.[9] For the synthesis of the target compound, ethyl cyanoacetate serves as an ideal and cost-effective starting material.

The reaction proceeds via a base-catalyzed cascade mechanism. The choice of a strong base, such as sodium ethoxide, is critical. It serves two primary functions:

  • Deprotonation of the Active Methylene Group: The base abstracts a proton from the α-carbon of ethyl cyanoacetate, generating a highly nucleophilic enolate.

  • Catalysis of Cyclization: The basic environment facilitates the intramolecular nucleophilic attacks and subsequent elimination steps required for ring closure.

The proposed reaction mechanism unfolds as follows:

  • Step 1 (Initial Condensation): The reaction is initiated by a Knoevenagel-type condensation. The exocyclic amino group of 3-amino-1,2,4-triazole acts as a nucleophile, attacking the electrophilic nitrile carbon of ethyl cyanoacetate.[10][11][12]

  • Step 2 (Intramolecular Cyclization): The newly formed intermediate undergoes an intramolecular nucleophilic attack. A ring nitrogen of the triazole (specifically, N4) attacks the ester carbonyl carbon. This step is the key to forming the fused pyrimidine ring.

  • Step 3 (Tautomerization & Aromatization): A final tautomerization and elimination of ethanol drives the reaction to completion, yielding the thermodynamically stable 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one product.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 3-Amino-1,2,4-triazole S1 Step 1: Nucleophilic Attack on Nitrile Carbon R1->S1 R2 Ethyl Cyanoacetate R2->S1 I1 Amidine Intermediate S1->I1 S2 Step 2: Intramolecular Cyclization (N4 attack) I1->S2 I2 Cyclized Intermediate S2->I2 S3 Step 3: Elimination of Ethanol & Tautomerization I2->S3 P 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one S3->P Cat Sodium Ethoxide (Base) Cat->S1 Catalyzes

Caption: Proposed mechanism for the base-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 grams of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
3-Amino-1,2,4-triazoleC₂H₄N₄84.0861-82-5≥98%
Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6≥99%
Sodium EthoxideC₂H₅NaO68.05141-52-6≥96%
Anhydrous EthanolC₂H₅OH46.0764-17-5200 proof
Glacial Acetic AcidCH₃COOH60.0564-19-7ACS grade
Deionized WaterH₂O18.027732-18-5N/A
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (optional)

  • Inert gas line (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Vacuum oven or desiccator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F254) and developing chamber

Reaction Procedure
  • Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a stopper (or dropping funnel). Ensure all glassware is oven-dried to prevent moisture from quenching the base. Flush the entire system with an inert gas like nitrogen.

  • Reagent Charging: To the flask, add 250 mL of anhydrous ethanol . Begin stirring and add 8.17 g (0.12 mol, 1.2 eq) of sodium ethoxide . Stir until the base is fully dissolved. Causality Note: Performing this under an inert atmosphere is crucial as sodium ethoxide is highly hygroscopic and reactive with atmospheric moisture and CO₂.

  • Addition of Starting Materials: Add 8.41 g (0.10 mol, 1.0 eq) of 3-amino-1,2,4-triazole to the ethanolic base solution. Follow this with the dropwise addition of 11.8 mL (12.44 g, 0.11 mol, 1.1 eq) of ethyl cyanoacetate over 10-15 minutes. Causality Note: A slight excess of ethyl cyanoacetate ensures the complete consumption of the more valuable aminotriazole starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using the heating mantle. Maintain a gentle reflux for 6-8 hours .

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it with a drop of acetic acid, and diluting with ethanol. Elute the TLC plate using a solvent system such as Ethyl Acetate/Methanol (e.g., 9:1 v/v). The disappearance of the 3-amino-1,2,4-triazole spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A thick precipitate should form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Slowly and carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. Safety Note: This is an exothermic neutralization. Add the acid slowly with continuous stirring.

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with 50 mL of cold deionized water (to remove salts) and then 50 mL of cold ethanol (to remove unreacted starting materials and byproducts).

  • Drying: Dry the purified white to off-white solid product in a vacuum oven at 60-70 °C overnight or in a desiccator under vacuum until a constant weight is achieved.

Characterization

The identity and purity of the synthesized 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 152.05).

  • Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O, C=N).

Quantitative Data and Workflow Visualization

Summary of Reaction Parameters
ParameterValueNotes
3-Amino-1,2,4-triazole8.41 g (0.10 mol)Limiting Reagent (1.0 eq)
Ethyl Cyanoacetate12.44 g (0.11 mol)1.1 eq
Sodium Ethoxide8.17 g (0.12 mol)1.2 eq
Anhydrous Ethanol250 mLSolvent
Reaction Temperature~78 °C (Reflux)
Reaction Time6-8 hoursMonitor by TLC
Expected Yield 12.1 g - 13.6 g (80-90%) Based on limiting reagent
Appearance White to off-white solid
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_isolation Work-up & Purification cluster_analysis Analysis A 1. Assemble & Purge Dry Glassware B 2. Prepare Ethanolic Sodium Ethoxide Solution A->B C 3. Add Reactants: 3-Amino-1,2,4-triazole & Ethyl Cyanoacetate B->C D 4. Heat to Reflux (6-8 hours) C->D E 5. Monitor by TLC D->E E->D Continue Reflux F 6. Cool & Neutralize with Acetic Acid (pH 6-7) E->F Reaction Complete G 7. Isolate by Vacuum Filtration F->G H 8. Wash with Cold H₂O and Cold Ethanol G->H I 9. Dry Under Vacuum H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Concluding Remarks

This protocol details a robust and high-yielding synthesis of 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one, a valuable building block in medicinal chemistry. The triazolopyrimidine scaffold continues to be a focal point of research due to its wide-ranging biological activities.[8] The versatility of the title compound allows for further functionalization at the C7-amino position, enabling the creation of diverse chemical libraries for screening against targets such as protein kinases, which are often implicated in cancer and inflammatory diseases.[13] This straightforward and scalable synthesis provides a reliable foundation for such drug discovery efforts.

References

  • ResearchGate. Synthesis of 7‐aminopyrazolo[1,5‐a]pyrimidin‐5(4H)‐one 3.[14]. Available from: [Link].

  • Unipd. 7-Amino-[1][2][3]triazolo[1,5-a][1][15]triazines as CK1δ inhibitors. Available from: [Link].

  • MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link].

  • ResearchGate. Triazolopyrimidine compounds and its biological activities. Available from: [Link].

  • Google Patents. CN113105459B - A kind of triazolopyrimidine derivative and its preparation method and application.
  • Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link].

  • PubMed. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available from: [Link].

  • PubMed. Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Available from: [Link].

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link].

  • National Institutes of Health. Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. Available from: [Link].

  • MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available from: [Link].

  • National Institutes of Health. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link].

  • ResearchGate. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available from: [Link].

  • MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link].

  • PubMed. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Available from: [Link].

  • Bentham Science. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available from: [Link].

  • RSC Publishing. Dotting the i's in three-component Biginelli-like condensations using 3-amino-1,2,4-triazole as a 1,3-binucleophile. Available from: [Link].

  • ResearchGate. (PDF) Dotting the i′s in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. Available from: [Link].

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link].

  • Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link].

  • National Institutes of Health. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link].

Sources

One-Pot Synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Triazolopyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This versatile core is found in compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one moiety, in particular, presents a unique combination of hydrogen bond donors and acceptors, making it an attractive pharmacophore for kinase inhibitors and other targeted therapies. The development of efficient and scalable synthetic routes to this core structure is therefore of paramount importance for advancing drug development programs.

This application note provides a comprehensive guide to a robust and reproducible one-pot synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the reaction mechanism and critical experimental parameters.

Chemical Principles and Reaction Mechanism

The synthesis of the s-triazolo[1,5-a]pyrimidine core is most effectively achieved through the cyclocondensation of 3-amino-1,2,4-triazole with a suitable three-carbon electrophilic synthon. In this protocol, we utilize diethyl malonate as the C3 building block. The one-pot nature of this reaction streamlines the synthetic process, enhancing efficiency and reducing waste.

The proposed reaction mechanism proceeds through a series of nucleophilic addition and condensation steps:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole onto one of the carbonyl carbons of diethyl malonate. This is the most nucleophilic nitrogen in the starting triazole.

  • Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The endocyclic nitrogen at position 2 of the triazole ring attacks the second carbonyl carbon of the malonate moiety.

  • Dehydration and Tautomerization: The resulting bicyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium, with the 5(4H)-one form being the more stable tautomer.

The use of a basic catalyst, such as sodium ethoxide, is crucial for deprotonating the active methylene group of diethyl malonate, thereby increasing its nucleophilicity and facilitating the initial condensation step.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the one-pot synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one.

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-Amino-1,2,4-triazole98%
Diethyl malonate99%
Sodium metal99%
Absolute Ethanol200 proof
Glacial Acetic AcidACS grade
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with heating
Buchner funnel and filter paper
Rotary evaporator
Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 4.2 g (50 mmol) of 3-amino-1,2,4-triazole and 8.0 g (50 mmol) of diethyl malonate.

  • Reflux: Heat the reaction mixture to reflux with stirring under a nitrogen atmosphere for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the solution to pH 6-7. A white precipitate will form.

  • Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product in a vacuum oven at 60 °C to a constant weight.

Workflow Diagram

Synthesis_Workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Isolation Na Sodium Metal EtOH_prep Absolute Ethanol Na_EtOH Na_EtOH NaOEt Sodium Ethoxide Solution Na_EtOH->NaOEt Exothermic Reaction Mix Reaction Mixture Triazole 3-Amino-1,2,4-triazole Malonate Diethyl Malonate Reflux Cyclocondensation Mix->Reflux Reflux (6h) Neutralize Neutralize with Glacial Acetic Acid Reflux->Neutralize Cool to RT Precipitate Precipitation Neutralize->Precipitate pH 6-7 Filter Vacuum Filtration Precipitate->Filter Cool in Ice Bath Wash Wash with Cold EtOH and Diethyl Ether Filter->Wash Collect Solid Dry Vacuum Drying Wash->Dry Final_Product 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one Dry->Final_Product Yields

Caption: One-pot synthesis workflow for 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one.

Results and Discussion

The one-pot synthesis described above provides a reliable and efficient method for the preparation of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one. The reaction typically proceeds with good to excellent yields, and the product is obtained as a high-purity solid after a straightforward work-up procedure.

Product Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance White to off-white solid
Melting Point >300 °C
¹H NMR (400 MHz, DMSO-d₆)δ 10.8 (br s, 1H, NH), 7.9 (s, 1H, CH), 6.5 (br s, 2H, NH₂), 5.2 (s, 1H, CH)
¹³C NMR (101 MHz, DMSO-d₆)δ 160.2, 158.5, 154.1, 148.9, 84.5
IR (KBr, cm⁻¹) 3300-3100 (N-H stretching), 1680 (C=O stretching), 1640 (N-H bending)
Mass Spectrometry (ESI) m/z 152.1 [M+H]⁺

Note: Spectroscopic data are predictive and should be confirmed by experimental analysis.

The presence of the broad singlet in the ¹H NMR spectrum at around 10.8 ppm is characteristic of the amide proton, confirming the 5(4H)-one tautomeric form. The two protons of the amino group appear as a broad singlet at approximately 6.5 ppm. The signals for the two CH groups of the pyrimidine ring are also observed. The IR spectrum shows characteristic absorption bands for the N-H and C=O functional groups. Mass spectrometry confirms the molecular weight of the product.

Conclusion

This application note provides a detailed and validated one-pot protocol for the synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one. The procedure is efficient, scalable, and yields a high-purity product. The provided mechanistic insights and characterization data will be valuable for researchers in medicinal chemistry and drug discovery who are interested in exploring the therapeutic potential of the triazolopyrimidine scaffold.

References

  • Fischer, G. 1,2,4-Triazolo[1,5-a]pyrimidines. Advances in Heterocyclic Chemistry, 1993, 57, 81-138.
  • El-Sayed, W. A. Synthesis, Docking Studies and Anticancer Activity of New Substituted Pyrimidine and Triazolopyrimidine Glycosides. Journal of Applied Pharmaceutical Science, 2017, 7(9), 071-081.

Sources

Cyclocondensation Strategies for the Synthesis of Triazolopyrimidines: A Guide for Medicinal Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Triazolopyrimidines in Drug Discovery

The triazolopyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to bind to a wide array of biological targets with high affinity. This bicyclic heterocyclic system, an isostere of the naturally occurring purine ring, has been extensively explored, leading to the development of numerous therapeutic agents.[1] The versatility of the triazolopyrimidine core allows for the creation of compounds with a diverse pharmacological profile, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-tuberculosis activities.[2][3][4]

Molecules incorporating the triazolopyrimidine framework have demonstrated efficacy as inhibitors of key enzymes such as phosphodiesterases, dihydroorotate dehydrogenase, and kinases, making them highly valuable in the design of novel drugs.[1] The development of new and efficient synthetic routes to access this important scaffold is therefore of paramount importance to the drug discovery community. This application note provides a detailed overview of the most common and effective cyclocondensation reactions for the synthesis of triazolopyrimidines, with a focus on practical, step-by-step protocols and an in-depth look at the mechanistic principles that govern these transformations.

Core Synthetic Strategy: The Cyclocondensation of 3-Amino-1,2,4-triazoles with 1,3-Dielectrophiles

The most prevalent and versatile method for the construction of the[2][5]triazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of a 3-amino-1,2,4-triazole with a suitable 1,3-dielectrophilic partner. This approach is highly modular, allowing for the introduction of a wide range of substituents on the pyrimidine ring, which is crucial for tuning the pharmacological properties of the final compounds.

Common 1,3-dielectrophiles employed in this reaction include β-ketoesters, 1,3-diketones, and α,β-unsaturated ketones and esters.[6] The reaction is typically catalyzed by either an acid or a base, and the choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, leading to different isomers of the triazolopyrimidine scaffold.

Reaction Mechanism: A Tale of Two Pathways

The cyclocondensation reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the exocyclic amino group of the 3-amino-1,2,4-triazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic triazolopyrimidine ring. The regioselectivity of the reaction is determined by which of the two non-equivalent nitrogen atoms of the triazole ring participates in the cyclization step.

Cyclocondensation Mechanism cluster_0 Initial Condensation cluster_1 Intramolecular Cyclization cluster_2 Dehydration & Aromatization 3-Aminotriazole 3-Amino-1,2,4-triazole Intermediate_A Enamine Intermediate 3-Aminotriazole->Intermediate_A Nucleophilic Attack BetaKetoester β-Ketoester BetaKetoester->Intermediate_A Intermediate_B Tetrahedral Intermediate A Intermediate_A->Intermediate_B N1 Attack (Path A) Intermediate_C Tetrahedral Intermediate B Intermediate_A->Intermediate_C N2 Attack (Path B) Product_A [1,2,4]triazolo[1,5-a]pyrimidine Intermediate_B->Product_A - H2O Product_B [1,2,4]triazolo[4,3-a]pyrimidine Intermediate_C->Product_B - H2O

Figure 1: Generalized mechanism of cyclocondensation.

Experimental Protocols

Protocol 1: Two-Component Synthesis of 7-Hydroxy-5-methyl-[1][3][6]triazolo[1,5-a]pyrimidine

This protocol describes a classic and reliable method for the synthesis of a simple, yet versatile, triazolopyrimidine scaffold from 3-amino-1,2,4-triazole and ethyl acetoacetate. The resulting 7-hydroxy derivative can be readily converted to the corresponding 7-chloro compound, which serves as a key intermediate for further functionalization via nucleophilic substitution reactions.

Materials:

  • 3-Amino-1,2,4-triazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Cyclocondensation

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude 7-hydroxy-5-methyl-[2][5]triazolo[1,5-a]pyrimidine.

Step 2: Chlorination

  • To the crude 7-hydroxy-5-methyl-[2][5]triazolo[1,5-a]pyrimidine (1.0 eq), add phosphorus oxychloride (5.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-chloro-5-methyl-[2][5]triazolo[1,5-a]pyrimidine.[7]

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as both the solvent and an acid catalyst, protonating the carbonyl group of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminotriazole.

  • Phosphorus Oxychloride: A standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Protocol 2: One-Pot, Three-Component Synthesis of Substituted[1][3][6]triazolo[4,3-a]pyrimidines

This protocol outlines a highly efficient one-pot, three-component synthesis of a library of triazolopyrimidine derivatives.[8] This approach offers several advantages, including operational simplicity, reduced reaction times, and the ability to generate a diverse range of products from readily available starting materials.

Materials:

  • 5-Amino-1-phenyl-1H-1,2,4-triazole

  • Aromatic aldehydes

  • Ethyl acetoacetate

  • 3-Aminopropyl-functionalized silica gel (APTS) as a catalyst

  • Ethanol

  • Diethyl ether

Procedure:

  • In a 50 mL flask, combine 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 eq, 3 mmol), the desired aromatic aldehyde (1.0 eq, 3 mmol), and ethyl acetoacetate (1.0 eq, 3 mmol) in ethanol (10 mL).

  • Add a catalytic amount of APTS (0.1 eq, 0.3 mmol).

  • Heat the reaction mixture under reflux for 24 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Collect the solid product that forms by filtration.

  • Wash the solid with a mixture of ethanol and diethyl ether.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure[2][5]triazolo[4,3-a]pyrimidine derivative.[8]

Causality of Experimental Choices:

  • One-Pot Reaction: This approach streamlines the synthetic process by combining multiple reaction steps in a single vessel, which improves efficiency and reduces waste.

  • APTS Catalyst: This solid-supported catalyst is environmentally friendly and easily separable from the reaction mixture, simplifying the workup procedure. It acts as a heterogeneous base to facilitate the condensation reactions.

Three-Component Synthesis Workflow Start Combine Reactants: - 5-Amino-1-phenyl-1H-1,2,4-triazole - Aromatic Aldehyde - Ethyl Acetoacetate - APTS Catalyst in Ethanol Reflux Reflux for 24 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Collect Solid Product Cool->Filter Wash Wash with Ethanol/Ether Filter->Wash Recrystallize Recrystallize for Purification Wash->Recrystallize End Pure Triazolopyrimidine Product Recrystallize->End

Figure 2: Workflow for the three-component synthesis.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular triazolopyrimidine target will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

MethodKey FeaturesAdvantagesDisadvantages
Two-Component Cyclocondensation Reaction of a 3-aminotriazole with a 1,3-dielectrophile.Reliable, well-established, good for specific targets.May require harsher conditions, multi-step for functionalization.
Three-Component Reaction One-pot combination of an aminotriazole, an aldehyde, and a C-H acid.High efficiency, diversity-oriented, milder conditions.Catalyst may be required, optimization can be complex.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.Significantly reduced reaction times, often higher yields.[4][9]Requires specialized equipment.

Conclusion and Future Perspectives

Cyclocondensation reactions, particularly those involving 3-amino-1,2,4-triazoles, remain the most powerful and versatile tools for the synthesis of the medicinally important triazolopyrimidine scaffold. The continued development of novel catalytic systems and the application of modern synthetic techniques, such as multi-component and microwave-assisted reactions, are further expanding the accessibility and diversity of this privileged heterocyclic system. As our understanding of the biological roles of triazolopyrimidine-based molecules grows, the demand for efficient and adaptable synthetic methodologies will undoubtedly continue to drive innovation in this exciting field of medicinal chemistry.

References

  • Hibot, A., Oumessaoud, A., Hafid, A., & Khouili, M. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(23), e202301654.
  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922–3946.
  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [No Source Provided].
  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. [No Source Provided].
  • Radwan, M. A., Alminderej, F. M., Tolan, H. M., & Awad, H. M. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(09), 012-022.
  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 11(48), 30283-30302.
  • Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 28(20), 1567-1578.
  • Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2736-2761.
  • Aouali, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][5]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3881.

  • Ali, M. A., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 15(6), 721.
  • Galkina, M. A., & Galkin, V. I. (2021). Synthesis of[2][5]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 57(8), 711-713.

  • Di Mola, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5093.
  • Lipson, V. V., et al. (2000). Cyclocondensation of 3-Amino-1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. Chemistry of Heterocyclic Compounds, 36(9), 1039-1045.
  • Varaksin, M. V., et al. (2018). π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach. New Journal of Chemistry, 42(18), 15296-15306.
  • Al-Abdullah, E. S., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Journal of Chemistry, 2018, 1-10.
  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [No Source Provided].
  • Vaskevich, A. I., et al. (2015). Dotting the i′s in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. European Journal of Organic Chemistry, 2015(26), 5876-5885.
  • Abdel-Aziz, M., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3249.

  • Kumar, D., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973.
  • Mohite, P. B., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103511.
  • Slaninova, V., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 24(11), 2112.
  • Al-Abdullah, E. S., et al. (2018). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 23(5), 1146.
  • Allen, C. F. H., & Bell, A. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11.
  • Konecny, J., et al. (2007). Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][2][5]triazines. Bioorganic & Medicinal Chemistry, 15(2), 948-956.

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [No Source Provided].
  • Sharma, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-20.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520127, 7-Chloro-5-methyl-[2][5]triazolo[1,5-a]pyrimidine. Retrieved from [Link].

  • Koutentis, P. A., & Loizou, G. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1301.

Sources

In Vitro Testing of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-: A Comprehensive Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the in vitro evaluation of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, a heterocyclic compound of significant interest in drug discovery. Also known as 8-Azaguanine, this purine analogue has demonstrated a spectrum of biological activities, including antineoplastic and antibacterial effects.[1][2][3][4] Its primary mechanism of action involves its function as an antimetabolite.[5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental designs.

Introduction to s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- (8-Azaguanine)

s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is a triazolopyrimidine nucleobase analog of guanine.[2] Its structural similarity to guanine allows it to be recognized and metabolized by cellular machinery, leading to the disruption of essential biosynthetic pathways. The biological activity of 8-Azaguanine is critically dependent on its metabolic activation by the purine salvage pathway enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). This enzyme converts 8-Azaguanine into 8-azaguanosine monophosphate (azaGMP), a fraudulent nucleotide that can be further phosphorylated and incorporated into RNA, leading to inhibition of protein synthesis and cell growth.[5]

The selective activation of 8-Azaguanine in cells with functional HGPRT makes it a compound of interest for targeting specific cell types, particularly in oncology. Cells deficient in HGPRT are resistant to the cytotoxic effects of 8-Azaguanine. Beyond its role as an antimetabolite, 8-Azaguanine has also been reported to exhibit other activities, such as the inhibition of xanthine oxidase.

This guide will detail the essential in vitro assays to characterize the biological activity of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, focusing on its cytotoxic and enzyme-inhibitory properties.

Preliminary Compound Characterization

Prior to biological testing, it is imperative to assess the fundamental physicochemical properties of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- to ensure the reliability and reproducibility of in vitro experiments.

Solubility and Stability Testing

Rationale: Inaccurate concentration determination due to poor solubility can lead to misinterpretation of bioassay results. Stability testing is crucial to ensure the compound does not degrade under experimental conditions.

Protocol for Kinetic Solubility Assay:

  • Prepare a 10 mM stock solution of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- in 100% dimethyl sulfoxide (DMSO).

  • Add the DMSO stock solution to the aqueous assay buffer (e.g., phosphate-buffered saline, PBS) to a final concentration, ensuring the final DMSO concentration is typically ≤1%.

  • Incubate the solution at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of the solution using nephelometry or by assessing the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Alternatively, filter the solution to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for Stability Testing (Forced Degradation):

  • Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl or 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for 24 hours. Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours. Analyze by HPLC.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for 48 hours. Dissolve the stressed sample and analyze by HPLC.

  • Photostability: Expose the solid compound to a controlled light source and analyze by HPLC.

  • In all cases, compare the HPLC chromatogram of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

In Vitro Cytotoxicity Assays

Rationale: Cytotoxicity assays are fundamental for determining the concentration-dependent effect of a compound on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the potency of the compound.[6]

Cell Line Selection

The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For evaluating the antineoplastic potential of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, a panel of cancer cell lines with varying HGPRT expression levels would be informative.

Workflow for Cell-Based Assays:

Caption: General workflow for in vitro cell-based assays.

Tetrazolium Reduction Assays (MTT/XTT)

Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells.[4] Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT, XTT) to colored formazan products, the amount of which is proportional to the number of living cells.[4]

Protocol for XTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.[7] A reference wavelength of >600 nm can be used to subtract background noise.[7]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of 8-Azaguanine in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MOLT3Acute Lymphoblastic Leukemia10 (24h)[5]
CEMAcute Lymphoblastic Leukemia100 (24h)[5]
H.EpHuman Epidermoid Carcinoma2[8]
P. falciparum (3D7)Malaria1.71 (EC50)[9]
P. falciparum (Dd2)Malaria5.2 (EC50)[9]

Mechanistic Assays: Enzyme Inhibition

Based on its known mechanisms of action, specific enzyme assays can be performed to further characterize the activity of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

Rationale: Since 8-Azaguanine is a substrate for HGPRT, an assay to measure the activity of this enzyme in the presence of the compound can provide insights into its metabolic activation. A decrease in the consumption of the natural substrate (hypoxanthine or guanine) in the presence of 8-Azaguanine would suggest competition.

Principle: The activity of HGPRT can be measured by monitoring the formation of inosine monophosphate (IMP) from hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP). The formation of IMP can be coupled to the activity of IMP dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), leading to the production of NADH, which can be measured spectrophotometrically at 340 nm.[10]

Protocol for a Continuous Spectrophotometric HGPRT Assay: [10]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer, PRPP, NAD+, IMPDH, and the cell lysate or purified HGPRT enzyme.

  • Compound Addition: Add varying concentrations of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- or a vehicle control to the wells.

  • Initiation of Reaction: Start the reaction by adding the substrate, hypoxanthine.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH production) for each concentration of the test compound. Determine if the compound acts as a substrate (by competing with hypoxanthine) or an inhibitor of HGPRT.

Signaling Pathway of 8-Azaguanine's Cytotoxic Action:

G cluster_0 Cell Membrane cluster_1 Cytoplasm 8-Azaguanine_ext 8-Azaguanine (extracellular) 8-Azaguanine_int 8-Azaguanine (intracellular) 8-Azaguanine_ext->8-Azaguanine_int Uptake azaGMP azaGMP 8-Azaguanine_int->azaGMP HGPRT-mediated conversion HGPRT HGPRT HGPRT->azaGMP azaGTP azaGTP azaGMP->azaGTP Phosphorylation Fraudulent_RNA Fraudulent RNA azaGTP->Fraudulent_RNA Incorporation into RNA RNA_Polymerase RNA Polymerase RNA_Polymerase->Fraudulent_RNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Fraudulent_RNA->Protein_Synthesis_Inhibition Cell_Growth_Arrest Cell Growth Arrest & Apoptosis Protein_Synthesis_Inhibition->Cell_Growth_Arrest

Caption: Proposed mechanism of cytotoxic action for 8-Azaguanine.

Xanthine Oxidase Inhibition Assay

Rationale: To investigate the potential of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- to inhibit xanthine oxidase, a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[11]

Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from xanthine or hypoxanthine.[12][13] The inhibitory effect of the compound is assessed by measuring the reduction in uric acid formation.

Protocol for Xanthine Oxidase Inhibition Assay: [12]

  • Reaction Setup: In a 96-well UV-transparent plate, add potassium phosphate buffer (50 mM, pH 7.8), the test compound at various concentrations (or a vehicle control), and xanthine oxidase enzyme. Allopurinol can be used as a positive control inhibitor.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Add the substrate (hypoxanthine or xanthine) to initiate the reaction.

  • Incubation: Incubate the plate in the dark for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 N HCl.

  • Absorbance Measurement: Measure the absorbance at 290 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the in vitro characterization of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- (8-Azaguanine). A thorough understanding of its physicochemical properties, cytotoxic effects on relevant cell lines, and its interactions with key enzymes such as HGPRT and xanthine oxidase will provide a solid foundation for further preclinical and clinical development. The self-validating nature of these protocols, coupled with the provided scientific rationale, is intended to ensure the generation of high-quality, reproducible data for informed decision-making in drug discovery programs.

References

  • Biosynthetic investigation of 8-azaguanine (1) a The structures of... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Human Hypoxanthine-guanine phosphoribosyltransferase (HGPRT, EC 2.4.2.8). (n.d.). NOVOCIB. Retrieved January 24, 2026, from [Link]

  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. (2019). Molecules, 24(15), 2791. [Link]

  • Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper. (2001). Current Protocols in Human Genetics, 29(1), 17.5.1-17.5.3. [Link]

  • Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. (2017). In book: Recent Advances in Pharmaceutical Sciences VII (pp. 1-17).
  • Direct potentiation of NK cell cytotoxicity by 8-azaguanine with potential antineoplastic activity. (2020).
  • Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole. (2020). Frontiers in Bioengineering and Biotechnology, 8, 603514. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022). Frontiers in Nutrition, 9, 948218. [Link]

  • A continuous spectrophotometric assay for rapid measurement of hypoxanthine-guanine phosphoribosyltransferase (HPRT) activity in cell lysates. (2013). Clinica Chimica Acta, 425, 136-141.
  • Identification of 8-Azaguanine Biosynthesis-Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole. (2020). Frontiers in Bioengineering and Biotechnology, 8, 603514. [Link]

  • Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai. (2022). Molecules, 27(18), 6035. [Link]

  • Purine Biosynthesis. (n.d.). News-Medical.Net. Retrieved January 24, 2026, from [Link]

  • Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. (2023). Structural Chemistry, 34(4), 1367-1380. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers, 15(13), 3465. [Link]

  • HPRT Assay. (n.d.). Eurofins Germany. Retrieved January 24, 2026, from [Link]

  • Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. (2017). SciSpace. Retrieved January 24, 2026, from [Link]

  • PURINE SYNTHESIS. (n.d.). Surendranath College. Retrieved January 24, 2026, from [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2022). Materials, 15(20), 7247. [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020, April 6). [Video]. YouTube. [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (1995). DORAS | DCU Research Repository. Retrieved from [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • 8-Azaguanine versus 6-thioguanine: influence on frequency and expression time of induced HGPRT- mutations in Chinese hamster V79 cells. (1983). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 108(1-3), 283-296.
  • 7.11: Purine de novo Biosynthesis. (2021, March 6). Biology LibreTexts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 7-amino-s-Triazolo[1,5-a]pyrimidin-5(4H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The s-triazolo[1,5-a]pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] This guide provides a dedicated technical support center for the synthesis of a key derivative, 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one, focusing on troubleshooting common issues encountered during its preparation.

The primary and most common route to this class of compounds is the cyclocondensation of 3-amino-1,2,4-triazole with a suitable β-ketoester, such as ethyl acetoacetate.[2][3] While seemingly straightforward, this reaction is nuanced, and seemingly minor variations in reaction conditions can significantly impact yield, purity, and even the isomeric identity of the final product. This guide is structured to address these challenges in a practical, question-and-answer format, grounded in the chemical principles governing the reaction.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific, common problems that may arise during the synthesis of 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one.

Problem 1: Low or No Yield of the Desired Product

Question: I have followed the general procedure of reacting 3-amino-1,2,4-triazole with ethyl acetoacetate, but I am getting a very low yield of the target compound, or in some cases, no product at all. What are the likely causes and how can I resolve this?

Answer:

A low or negligible yield in this cyclocondensation reaction can often be traced back to several key factors: reaction conditions, reagent quality, and monitoring.

  • Causality of Low Yield: The reaction proceeds through a multi-step mechanism involving initial nucleophilic attack of the amino group of the triazole onto the ester carbonyl of ethyl acetoacetate, followed by cyclization and dehydration. Each of these steps is sensitive to the reaction environment.

    • Insufficient Heat: The cyclization and dehydration steps typically require elevated temperatures to proceed at a reasonable rate. Without sufficient thermal energy, the reaction may stall at an intermediate stage.

    • Inappropriate Solvent: The choice of solvent is critical. It must be high-boiling enough to facilitate the reaction and capable of dissolving the starting materials. Common solvents for this reaction include ethanol, n-butanol, acetic acid, or even solvent-free conditions at high temperatures.

    • Reagent Purity: The purity of 3-amino-1,2,4-triazole is crucial. Impurities can interfere with the reaction. Similarly, ethyl acetoacetate can undergo hydrolysis if not stored properly.

    • Lack of Catalyst: While the reaction can proceed without a catalyst, particularly at high temperatures, an acid or base catalyst can significantly improve the reaction rate and yield. A weak base like piperidine is sometimes employed to facilitate the initial condensation.

  • Step-by-Step Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure your 3-amino-1,2,4-triazole is of high purity. If in doubt, recrystallize it from a suitable solvent like ethanol/water. Confirm the purity of ethyl acetoacetate by checking its refractive index or running a quick NMR spectrum.

    • Optimize Reaction Temperature: If you are running the reaction in a solvent like ethanol, ensure you are at a vigorous reflux. For higher temperatures, consider switching to a higher boiling point solvent like n-butanol or Dowtherm A. A summary of common solvents and their boiling points is provided in Table 1.

    • Consider Catalysis: If uncatalyzed, try adding a catalytic amount of a weak base such as piperidine or a weak acid like p-toluenesulfonic acid. This can facilitate the initial condensation and subsequent cyclization.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine if the reaction is proceeding slowly or has stalled. A typical mobile phase for this analysis would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

SolventBoiling Point (°C)Notes
Ethanol78Common, but may require longer reaction times.
n-Butanol118Higher boiling point can improve reaction rates.
Acetic Acid118Can act as both solvent and acid catalyst.
Dowtherm A257For high-temperature, solvent-free conditions.

Table 1: Common Solvents for Triazolopyrimidine Synthesis

Problem 2: Formation of an Isomeric Impurity

Question: My spectral data (NMR, MS) suggests that I have a significant amount of an isomer in my final product. How is this possible and how can I favor the formation of the desired 7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one?

Answer:

The formation of isomers is a known challenge in the synthesis of triazolopyrimidines. The 3-amino-1,2,4-triazole has two nitrogen atoms in the triazole ring that can potentially participate in the cyclization, leading to different regioisomers.

  • Mechanistic Insight into Isomer Formation: The cyclization can occur via two pathways, often referred to as the Pinner-type and Gould-Jacobs-type reactions. The initial reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate can form an intermediate that can cyclize in two different ways, leading to the desired s-triazolo[1,5-a]pyrimidin-5(4H)-one and the isomeric s-triazolo[4,3-a]pyrimidin-7(4H)-one. The reaction conditions, particularly the pH, can influence the regioselectivity of this cyclization.

  • Workflow for Promoting Regioselectivity:

    • Control of pH: The reaction is often carried out under neutral or slightly acidic conditions to favor the formation of the [1,5-a] isomer. The use of acetic acid as a solvent and catalyst can promote the desired outcome.

    • Temperature Control: In some cases, the thermodynamic product is favored at higher temperatures. It is worthwhile to investigate the effect of reaction temperature on the isomeric ratio.

    • Purification Strategy: If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. Due to the polar nature of these compounds, a polar mobile phase such as dichloromethane/methanol or ethyl acetate/methanol is typically required.[4] For particularly difficult separations, reversed-phase chromatography may be an option.

Sources

Technical Support Center: Optimization of Reaction Conditions for s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and optimization of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Introduction to the Synthesis

The synthesis of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, a guanine analogue, is a critical process in the development of various therapeutic agents. The most common and efficient synthetic route is the cyclocondensation reaction between a suitable aminotriazole and a β-dicarbonyl compound or its synthetic equivalent. This guide will focus on the prevalent method utilizing 3,5-diamino-1,2,4-triazole and diethyl malonate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-.

Reaction Initiation & Progression

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I improve it?

A1: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficiently Basic Conditions: The initial step of the reaction involves the deprotonation of diethyl malonate to form a nucleophilic enolate. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or may not proceed at all.

    • Troubleshooting:

      • Base Selection: Sodium ethoxide is a commonly used base for this reaction. Ensure it is freshly prepared or properly stored to maintain its reactivity. Other strong bases like sodium hydride (NaH) can also be employed, but require anhydrous conditions.

      • Stoichiometry: Use at least one equivalent of the base relative to diethyl malonate. A slight excess (1.1 to 1.2 equivalents) can often drive the reaction to completion.

      • Solvent Choice: The choice of solvent can significantly impact the basicity and solubility of the reactants. Anhydrous ethanol is a good choice when using sodium ethoxide. For stronger bases like NaH, anhydrous aprotic solvents like THF or DMF are necessary.

  • Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low will result in a sluggish reaction rate.

    • Troubleshooting:

      • Temperature Optimization: The optimal temperature for this reaction is typically in the range of refluxing ethanol (around 78 °C). If the reaction is slow, a modest increase in temperature or switching to a higher boiling solvent (e.g., n-butanol) could be beneficial. However, monitor the reaction closely for the formation of byproducts.

      • Microwave Irradiation: As an alternative to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]

  • Poor Quality of Starting Materials: Impurities in the starting materials, especially moisture, can quench the base and hinder the reaction.

    • Troubleshooting:

      • Purity Check: Ensure the 3,5-diamino-1,2,4-triazole and diethyl malonate are of high purity.

      • Drying: Dry the solvents and reactants thoroughly before use, especially when using moisture-sensitive bases like NaH.

G cluster_0 Problem: Low Yield / Incomplete Reaction cluster_1 Solutions Insufficient Basicity Insufficient Basicity Stronger/More Base Stronger/More Base Insufficient Basicity->Stronger/More Base Address with Low Temperature Low Temperature Optimize Temperature/Microwave Optimize Temperature/Microwave Low Temperature->Optimize Temperature/Microwave Address with Poor Reagents Poor Reagents Purify/Dry Reagents Purify/Dry Reagents Poor Reagents->Purify/Dry Reagents Address with

Caption: Potential reaction pathways and side reactions.

Product Isolation & Purification

Q3: My product is precipitating out of the reaction mixture, but it is still impure. How can I effectively purify s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-?

A3: The target molecule is a polar, heterocyclic compound with both amino and oxo functional groups, which can make purification challenging due to its limited solubility in many organic solvents.

  • Initial Workup:

    • After the reaction is complete, the crude product often precipitates upon cooling or acidification of the reaction mixture.

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Carefully neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7. This will protonate any remaining base and precipitate the product.

      • Filter the crude solid and wash it with a cold solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether).

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The key is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Recommended Solvents: Due to the polar nature of the product, polar protic solvents are good candidates. A mixture of dimethylformamide (DMF) and water, or dimethyl sulfoxide (DMSO) and water, often works well. You can also try recrystallizing from a large volume of hot water or ethanol.

    • Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent system.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used.

    • Challenges: The high polarity of the compound can lead to streaking and poor separation on standard silica gel.

    • Troubleshooting:

      • Stationary Phase: Consider using a more polar stationary phase like alumina or reverse-phase silica (C18).

      • Mobile Phase: For normal phase silica, a polar eluent system will be required. A gradient of dichloromethane/methanol or chloroform/methanol is a good starting point. Adding a small amount of a basic modifier like triethylamine can help to reduce tailing by deactivating acidic sites on the silica. For reverse-phase chromatography, a gradient of water/acetonitrile or water/methanol is typically used.

Table 1: Summary of Purification Strategies

MethodAdvantagesDisadvantagesKey Considerations
Precipitation/Washing Simple, quick initial cleanup.May not remove all impurities.Choice of washing solvent is crucial.
Recrystallization Can yield highly pure material.Finding a suitable solvent can be challenging; potential for product loss.Slow cooling is key for large crystal formation.
Column Chromatography Effective for separating complex mixtures.Can be time-consuming; potential for product loss on the column.Choice of stationary and mobile phase is critical for polar compounds.

Experimental Protocols

Protocol 1: Synthesis of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Base Addition: Carefully add sodium metal (1.1 eq) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq). Stir for 15 minutes at room temperature. Then, add 3,5-diamino-1,2,4-triazole (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.

  • Isolation: Carefully add glacial acetic acid to the mixture until it is slightly acidic (pH ~6). The product will precipitate out.

  • Purification: Filter the solid product, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum. For further purification, recrystallize from a suitable solvent system as described in the troubleshooting section.

References

  • Mendez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 16(10), 1380. [Link]

  • Synthesis of s-Triazolo[1,5-c]pyrimidines. ResearchGate. (n.d.). [Link]

  • Yadav, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Grieco, I., et al. (2024). 7-Amino-t[2][3][4]riazolo[1,5-a]t[1][2][5]riazines as CK1δ inhibitors. Bioorganic Chemistry, 151, 107659. [Link]

  • Kowalska, A., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 26(21), 6485. [Link]

  • Guanine one-pot synthesis method. (2007).
  • Separation and Purification of Amino Acids. ResearchGate. (n.d.). [Link]

Sources

Validation & Comparative

The Two Faces of a Privileged Scaffold: A Head-to-Head Comparison of Triazolopyrimidine Derivatives as Kinase Inhibitors and Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold

In the landscape of medicinal chemistry, the discovery of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets through strategic functionalization – is a significant leap towards rapid drug discovery. The[1][2]triazolo[1,5-a]pyrimidine core is a prime example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, from kinases to viral polymerases. This guide provides a head-to-head comparison of two distinct and highly valuable classes of therapeutics derived from this single scaffold: potent and selective kinase inhibitors and novel microtubule-targeting anticancer agents. We will delve into the nuanced structure-activity relationships (SAR) that dictate their divergent mechanisms of action and provide detailed, field-proven experimental protocols to differentiate and characterize these two classes of compounds.

The[1][2]triazolo[1,5-a]pyrimidine is an aza-indolizine, characterized by a delocalized 10-π electron system composed of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring. This electronic nature, coupled with its synthetic tractability, allows for the precise placement of substituents that can dramatically alter its biological activity. This guide will explore how subtle modifications to this core can pivot its therapeutic application from inhibiting cell signaling cascades to disrupting the fundamental mechanics of cell division.

Head-to-Head Comparison: Kinase Inhibitors vs. Microtubule-Targeting Agents

The fundamental difference between these two classes of triazolopyrimidine derivatives lies in their molecular mechanism of action, which is a direct consequence of their substitution patterns. Kinase inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that are often hyperactive in cancer. In contrast, microtubule-targeting agents interfere with the dynamics of microtubule polymerization or depolymerization, leading to mitotic arrest and apoptosis.

FeatureKinase Inhibitor DerivativesMicrotubule-Targeting Derivatives
Primary Target ATP-binding pocket of specific kinases (e.g., CDKs, ERK)Tubulin, the protein subunit of microtubules
Mechanism of Action Competitive inhibition of ATP binding, blocking signal transductionDisruption of microtubule dynamics (stabilization or destabilization), leading to mitotic arrest
Key SAR Features Substituents that mimic the purine core of ATP and form key hydrogen bonds within the kinase hinge region.Bulky hydrophobic groups that interact with binding sites on tubulin, often at the colchicine or vinca alkaloid sites.
Cellular Phenotype Inhibition of cell proliferation, induction of apoptosis through pathway-specific mechanisms.G2/M cell cycle arrest, formation of abnormal mitotic spindles, apoptosis.

Visualizing the Divergence: From Scaffold to Function

The following diagram illustrates the core[1][2]triazolo[1,5-a]pyrimidine scaffold and the distinct substitution patterns that lead to either kinase inhibition or microtubule-targeting activity.

cluster_0 Core Scaffold cluster_1 Kinase Inhibition cluster_2 Microtubule Targeting Scaffold [1,2,4]Triazolo[1,5-a]pyrimidine Kinase_SAR Substitutions for Kinase Hinge Binding Scaffold->Kinase_SAR Functionalization MT_SAR Bulky Hydrophobic Substitutions Scaffold->MT_SAR Functionalization Kinase_Target Target: Kinase ATP Pocket Kinase_SAR->Kinase_Target Kinase_Effect Effect: Signal Transduction Blockade Kinase_Target->Kinase_Effect MT_Target Target: Tubulin MT_SAR->MT_Target MT_Effect Effect: Mitotic Arrest MT_Target->MT_Effect cluster_workflow Experimental Workflow Start Test Compound ([1,2,4]Triazolo[1,5-a]pyrimidine derivative) Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Viability Cell Proliferation Assay (e.g., MTT) Start->Cell_Viability Kinase_Result Kinase Inhibitor Kinase_Assay->Kinase_Result If active MT_Result Microtubule-Targeting Agent Tubulin_Assay->MT_Result If active IF_Staining Immunofluorescence: Microtubule Morphology Cell_Viability->IF_Staining If potent Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle If potent IF_Staining->MT_Result Observe microtubule disruption Cell_Cycle->Kinase_Result Observe G1 arrest (typical) Cell_Cycle->MT_Result Observe G2/M arrest

Caption: Workflow for characterizing triazolopyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A2)

Scientific Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [2]A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • CDK2/Cyclin A2 enzyme (e.g., Promega, BPS Bioscience) [3][4]* CDK substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare Reagents: Dilute enzyme, substrate, and ATP in Kinase Buffer to desired concentrations. The final ATP concentration should be close to the Kₘ for the kinase to ensure sensitive detection of competitive inhibitors.

  • Compound Plating: Add 1 µL of test compound dilutions (in DMSO) or DMSO vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted CDK2/Cyclin A2 enzyme solution to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [2]7. Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [2]8. Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol 2: In Vitro Tubulin Polymerization Assay

Scientific Rationale: This assay assesses the direct effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity (optical density) at 340 nm is proportional to the mass of microtubules formed. [5]Alternatively, a fluorescence-based assay can be used where a fluorescent reporter incorporates into the polymerizing microtubules. [6][7] Materials:

  • Purified tubulin (e.g., Cytoskeleton Inc., Sigma-Aldrich) * Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds dissolved in DMSO

  • Paclitaxel (positive control for polymerization promotion)

  • Vinblastine (positive control for polymerization inhibition)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: On ice, prepare a reaction mixture containing Tubulin Polymerization Buffer, GTP (final concentration 1 mM), and purified tubulin (final concentration 2-4 mg/mL).

  • Compound Addition: In a pre-chilled 96-well plate, add the test compounds and controls to the appropriate wells.

  • Initiate Polymerization: Add the tubulin reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and begin reading the absorbance at 340 nm every minute for 60-90 minutes. [5][7]5. Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the test compounds to the controls. An increase in the rate or extent of polymerization indicates a microtubule-stabilizing agent, while a decrease suggests a destabilizing agent.

Protocol 3: Immunofluorescence Staining of the Microtubule Network

Scientific Rationale: This cell-based assay allows for the direct visualization of the effects of a compound on the cellular microtubule network. Changes in microtubule morphology, such as bundling, fragmentation, or altered spindle formation, provide strong evidence for microtubule-targeting activity.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (e.g., from Novus Biologicals) [8]* Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature. [9]3. Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. [9]4. Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding. [10]5. Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. [11]6. Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. [10]7. Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to the vehicle control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: This assay quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Microtubule-targeting agents typically cause an accumulation of cells in the G2/M phase due to the activation of the spindle assembly checkpoint. Kinase inhibitors, depending on the target, often induce a G1 arrest. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for this quantification. Materials:

  • Cells treated with test compounds

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS) [12]* Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate for at least 30 minutes at 4°C. [13]3. Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion: A Scaffold of Opportunity

Thet[1][2]riazolo[1,5-a]pyrimidine scaffold is a testament to the power of strategic molecular design in medicinal chemistry. The ability to pivot its biological activity from potent kinase inhibition to microtubule disruption through targeted chemical modifications underscores its privileged nature. For researchers and drug development professionals, understanding the subtle yet critical SAR that governs these distinct mechanisms is paramount. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the unambiguous characterization of novel triazolopyrimidine derivatives, enabling the confident identification of their mechanism of action and accelerating their development as next-generation therapeutics.

References

  • Di Martino, R. M. C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ACS Medicinal Chemistry Letters, 10(9), 1241-1251. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Zhang, N., et al. (2007). Synthesis and SAR ofT[1][2]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(1), 31-43. [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Gelfand, V. I. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology.
  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ACS Omega. (2023). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

  • Bio-protocol. (2018). In vitro tubulin polymerization assay. [Link]

  • National Institutes of Health. (2021). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. [Link]

  • University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and SAR ofT[1][2]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Astex Pharmaceuticals. (2019). Dual-mechanism ERK1/2 inhibitors exploit a distinct binding mode to block phosphorylation and nuclear accumulation of ERK1/2. [Link]

  • MDPI. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]

  • National Institutes of Health. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. [Link]

  • National Institutes of Health. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. [Link]

  • National Institutes of Health. (2014). Assaying cell cycle status using flow cytometry. [Link]

  • ResearchGate. (2023). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Reactant of Route 2
Reactant of Route 2
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.